molecular formula C10H5FN2O B13561071 3-(4-Fluorophenyl)-1,2-oxazole-5-carbonitrile

3-(4-Fluorophenyl)-1,2-oxazole-5-carbonitrile

Cat. No.: B13561071
M. Wt: 188.16 g/mol
InChI Key: FUCBRDIYPWQFKD-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-1,2-oxazole-5-carbonitrile is a heterocyclic compound that features a fluorophenyl group attached to an oxazole ring with a carbonitrile substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-1,2-oxazole-5-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorobenzonitrile with an appropriate oxazole precursor in the presence of a base and a suitable solvent. The reaction conditions often require heating and may involve catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization of reaction parameters is crucial in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-1,2-oxazole-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl-oxazole compounds .

Scientific Research Applications

3-(4-Fluorophenyl)-1,2-oxazole-5-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-(4-Fluorophenyl)-1,2-oxazole-5-carbonitrile exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Fluorophenyl)-1,2-oxazole-5-carbonitrile is unique due to its specific combination of a fluorophenyl group and an oxazole ring with a carbonitrile substituent. This structure imparts distinct chemical and physical properties, making it valuable for various research applications .

Biological Activity

3-(4-Fluorophenyl)-1,2-oxazole-5-carbonitrile is an organic compound belonging to the oxazole family, characterized by a five-membered ring that contains nitrogen and oxygen atoms. The presence of a fluorine atom on the phenyl ring enhances its chemical properties, making it a subject of interest in medicinal chemistry. This compound has shown significant biological activity, particularly in anti-inflammatory and anticancer contexts.

The synthesis of this compound typically involves multi-step organic reactions. The fluorine atom contributes to the compound's reactivity and binding affinity to biological targets. The general synthetic route includes:

  • Formation of the oxazole ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the carbonitrile group : This step often involves nucleophilic substitution reactions.

These synthetic strategies underscore the compound's versatility in organic chemistry and its potential applications in drug development.

Biological Activity

Research indicates that this compound exhibits notable biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit specific enzymes or receptors involved in cancer pathways. For example, it has been reported to exhibit antiproliferative activity against various human tumor cell lines with IC50 values ranging from nanomolar to micromolar concentrations .
  • Anti-inflammatory Effects : The compound shows promise as an anti-inflammatory agent, potentially through the inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInhibition of tumor cell proliferation
Anti-inflammatoryCOX enzyme inhibition
AntifungalGrowth inhibition against phytopathogenic fungi

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxic effects of this compound on various cancer cell lines, demonstrating significant activity with IC50 values lower than those of established chemotherapeutics like doxorubicin . Flow cytometry assays indicated that the compound induces apoptosis in a dose-dependent manner.
  • Anti-inflammatory Mechanism : Another investigation focused on the compound's ability to inhibit COX enzymes. The results showed that it could effectively reduce inflammation markers in vitro, suggesting its potential for therapeutic applications in inflammatory diseases .

Interaction Studies

The interaction studies involving this compound focus on its binding interactions with biological macromolecules such as proteins and nucleic acids. The fluorine atom is believed to enhance these interactions due to its electronegativity and ability to form hydrogen bonds. Understanding these interactions is crucial for elucidating the compound's mechanisms of action and therapeutic uses.

Comparative Analysis with Related Compounds

Several structurally similar compounds were analyzed to understand how variations affect biological activity:

Compound NameStructure FeaturesUnique Aspects
3-(4-Methylphenyl)-1,2-oxazole-5-carbonitrileMethyl group on phenylDifferent biological activity profile
3-(4-Chlorophenyl)-1,2-oxazole-5-carbonitrileChlorine substituentDifferent electronic properties affecting reactivity
3-(Phenyl)-1,2-thiazole-5-carbonitrileThiazole instead of oxazoleDifferent heterocyclic structure influencing activity

This table illustrates how variations in substituents can lead to distinct chemical and biological properties.

Properties

Molecular Formula

C10H5FN2O

Molecular Weight

188.16 g/mol

IUPAC Name

3-(4-fluorophenyl)-1,2-oxazole-5-carbonitrile

InChI

InChI=1S/C10H5FN2O/c11-8-3-1-7(2-4-8)10-5-9(6-12)14-13-10/h1-5H

InChI Key

FUCBRDIYPWQFKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=C2)C#N)F

Origin of Product

United States

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